1-(Thiazol-2-yl)pentane-1,3-dione
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Overview
Description
1-(Thiazol-2-yl)pentane-1,3-dione is an organic compound featuring a thiazole ring attached to a pentane-1,3-dione moiety. Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiazol-2-yl)pentane-1,3-dione can be synthesized through various methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the condensation of α-haloketones with thioamides . Another method involves the reaction of thioamides with α-bromo ketones under basic conditions .
Industrial Production Methods: Industrial production of thiazole derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiazol-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-(Thiazol-2-yl)pentane-1,3-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 1-(Thiazol-2-yl)pentane-1,3-dione involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites is crucial for its biological activity .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness: 1-(Thiazol-2-yl)pentane-1,3-dione is unique due to its specific structure, which combines the thiazole ring with a pentane-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)pentane-1,3-dione |
InChI |
InChI=1S/C8H9NO2S/c1-2-6(10)5-7(11)8-9-3-4-12-8/h3-4H,2,5H2,1H3 |
InChI Key |
NYTGKOBPTXXLOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=NC=CS1 |
Origin of Product |
United States |
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